![molecular formula C27H23FN4O2 B2617081 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1189947-52-1](/img/structure/B2617081.png)
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antiproliferative and Anticancer Properties
The compound’s structural features make it a promising candidate for investigating its effects on cell growth and cancer. Researchers have explored its antiproliferative activities against various human cancer cell lines, particularly those related to gynecological cancers . Further studies could elucidate its mechanisms of action and potential as an anticancer agent.
Antioxidant Activity
Given the presence of aromatic rings and functional groups, this compound may exhibit antioxidant properties. Researchers have studied similar derivatives in the context of the Maillard reaction, where they contribute to the overall antioxidant activity of reaction intermediates . Investigating the specific antioxidant mechanisms and potential applications in food or health-related contexts could be valuable.
Heterocyclic System Synthesis
The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a novel heterocyclic system, is noteworthy. The retro Diels–Alder (RDA) procedure used to achieve this compound demonstrates its synthetic versatility. Further exploration of its reactivity, stability, and potential applications in materials science or drug discovery is warranted .
Building Blocks in Organic Synthesis
The compound’s unique structure, including the benzyl and fluorobenzyl moieties, could serve as valuable building blocks in organic synthesis. Researchers might explore its reactivity in various transformations, such as protodeboronation reactions, to create more complex molecules . Understanding its synthetic utility and compatibility with other functional groups is essential.
Enantioselective Synthesis
The synthesis of enantiomeric quinazolinotriazolobenzodiazepine with an enantiomeric excess (ee) of 95% highlights its potential for enantioselective synthesis. Investigating chiral ligands or catalysts for asymmetric transformations using this compound could lead to new synthetic methodologies .
Pharmacological Screening
Researchers should explore the compound’s interactions with biological targets, such as receptors or enzymes. Computational studies or in vitro assays could provide insights into its pharmacological profile. Additionally, its potential as a scaffold for designing novel drug candidates merits investigation.
properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2/c1-18-7-12-23-22(13-18)25-26(27(34)31(17-30-25)15-20-5-3-2-4-6-20)32(23)16-24(33)29-14-19-8-10-21(28)11-9-19/h2-13,17H,14-16H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZPESVJAKZEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.